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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carbonitrile

Cat. No.: B1510073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Quantitative Structure-Activity

Relationship (QSAR) models applied to quinoline analogues, a class of compounds with

significant therapeutic potential. The following sections detail the performance of different

QSAR models in predicting the biological activity of quinoline derivatives against various

diseases, outline the experimental protocols for developing these models, and visualize key

concepts through diagrams.

Data Presentation: Comparative Analysis of QSAR
Models
The efficacy of QSAR models is evaluated based on several statistical parameters. The tables

below summarize these parameters for various studies on quinoline analogues, categorized by

their therapeutic targets.
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QSAR
Model

No. of
Compound
s
(Training/Te
st)

r² q² pred_r² Reference

CoMFA 37 / 12 0.80 0.70 0.63 [1]

CoMSIA 37 / 12 0.79 0.69 0.61 [1]

HQSAR 37 / 12 0.80 0.80 0.72 [1]

2D-QSAR 349 (Total) - - 0.845 [2]

3D-QSAR

(CoMFA)
349 (Total) - > 0.5 0.878 [2]

3D-QSAR

(CoMSIA)
349 (Total) - > 0.5 0.876 [2]

MLR 18 (Total) 0.8623 - - [3]

r² (Coefficient of determination): Indicates the goodness of fit of the model.

q² (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (Predictive r² for the external test set): Assesses the external predictive ability of the

model.
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QSAR
Model

Target/Ce
ll Line

No. of
Compoun
ds
(Training/
Test)

r² q² pred_r²
Referenc
e

3D-QSAR

(CoMFA)

Anti-gastric

cancer
24 / 9 0.931 0.625 0.875 [4]

3D-QSAR

(CoMSIA)

Breast

Cancer

(Aromatas

e)

Not

Specified
- - - [5]

MLR

Tyrosine

kinase

(erbB-2)

Not

Specified
0.956 0.915 0.6170 [6][7]

GA-PLS

Breast

Cancer

(MCF-7)

81 (Total) - - - [8]

MLR (Multiple Linear Regression): A statistical technique that uses several explanatory

variables to predict the outcome of a response variable.

GA-PLS (Genetic Algorithm-Partial Least Squares): A hybrid method that uses a genetic

algorithm for variable selection and partial least squares for model building.
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QSAR
Model

Activity

No. of
Compoun
ds
(Training/
Test)

r² q² pred_r²
Referenc
e

MLR
Antibacteri

al (E. coli)

Not

Specified
- - - [9]

PLS

Anti-

mycobacte

rium

tuberculosi

s

12 / 3 0.8228 0.9071 0.9896 [10]

Experimental Protocols
The development of a robust QSAR model involves several key steps, from data preparation to

model validation. A generalized protocol is outlined below.

Data Set Preparation
A typical QSAR study begins with the collection of a dataset of compounds with known

biological activities (e.g., IC50 values) against a specific target. This dataset is then divided into

a training set, used to build the model, and a test set, used to validate the model's predictive

power. For instance, in a study on anti-gastric cancer quinoline derivatives, a dataset of 33

compounds was split into a training set of 24 and a test set of 9.[4]

Molecular Modeling and Descriptor Calculation
The three-dimensional structures of the compounds are generated and optimized to their

lowest energy conformation. Following this, a variety of molecular descriptors are calculated.

These descriptors quantify various physicochemical properties of the molecules, such as steric,

electrostatic, hydrophobic, and topological features.[3]

QSAR Model Generation
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Different statistical methods are employed to establish a relationship between the calculated

descriptors and the biological activities of the compounds. Common methods include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the

steric and electrostatic fields of molecules with their biological activity.[4]

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA,

CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor

fields.[1]

Hologram QSAR (HQSAR): This 2D-QSAR method uses molecular holograms, which are

linear representations of the molecular structure.[1]

Multiple Linear Regression (MLR): This method builds a linear equation that relates the most

significant descriptors to the biological activity.[6][7]

Partial Least Squares (PLS): A regression method that is particularly useful when the number

of descriptors is large and there is multicollinearity among them.[10]

Model Validation
The generated QSAR models are rigorously validated to ensure their statistical significance

and predictive ability. This involves:

Internal Validation: Techniques like cross-validation (leave-one-out or leave-n-out) are used

to assess the internal consistency of the model. The cross-validated correlation coefficient

(q²) is a key metric.[1][6][7]

External Validation: The model's ability to predict the biological activity of an independent set

of compounds (the test set) is evaluated. The predictive r² (pred_r²) is calculated for this

purpose.[1][4][6][7]

Visualizations
General QSAR Workflow
The following diagram illustrates the typical workflow of a QSAR study.
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Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR)

study.

Signaling Pathway Inhibition by Quinoline Analogues
Quinoline derivatives have been shown to inhibit various signaling pathways implicated in

cancer. The diagram below illustrates the inhibition of the ErbB-2 (HER2) signaling pathway, a

target for some anticancer quinoline analogues.[6]
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Caption: Inhibition of the ErbB-2 signaling pathway by quinoline analogues.
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This guide provides a snapshot of the extensive research into the QSAR of quinoline

analogues. The presented data and methodologies can serve as a valuable resource for

researchers aiming to design and develop novel quinoline-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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